N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
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Overview
Description
N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a piperazine ring, a pyridine moiety, and a tetrahydrobenzothiophene core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzothiophene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Attachment of the Piperazine and Pyridine Groups: The piperazine and pyridine moieties are introduced through nucleophilic substitution reactions. This involves reacting the tetrahydrobenzothiophene intermediate with 4-methylpiperazine and a pyridine derivative under controlled conditions.
Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
The compound’s potential therapeutic effects are being explored, especially its ability to modulate specific molecular pathways involved in disease processes. It is being investigated for its efficacy in treating conditions such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit tyrosine kinases, which are involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-{3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzothiophene core, combined with the piperazine and pyridine moieties, provides a versatile scaffold for further modification and optimization in drug development.
Properties
Molecular Formula |
C21H28N4OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H28N4OS/c1-15(26)23-21-19(17-7-3-4-8-18(17)27-21)20(16-6-5-9-22-14-16)25-12-10-24(2)11-13-25/h5-6,9,14,20H,3-4,7-8,10-13H2,1-2H3,(H,23,26) |
InChI Key |
AWGSLCWINCQBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCN(CC4)C |
Origin of Product |
United States |
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